molecular formula C6H10N2S B1602762 1-(2-Methyl-thiazol-4-YL)-ethylamine CAS No. 317830-81-2

1-(2-Methyl-thiazol-4-YL)-ethylamine

Cat. No. B1602762
M. Wt: 142.22 g/mol
InChI Key: IXVBHPYKGWVUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-thiazol-4-YL)-ethylamine, commonly known as MTE, is a thiazole derivative that has been synthesized in recent years. This compound has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.

Scientific Research Applications

  • (2-Methyl-thiazol-4-yl)-acetic acid : This is a heterocyclic organic compound offered by Alfa Chemistry for experimental/research use .
  • 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride : This compound is used in proteomics research .
  • (2-Methyl-thiazol-4-yl)-acetic acid ethyl ester : This is another compound used in proteomics research .
  • 3-(2-methyl-thiazol-4-yl)-benzoic acid methyl ester : This compound is also available for research use . Again, the specific applications and methods of use are not detailed in the source .

  • 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride : This compound is available from Advanced Chemical Intermediates Ltd . The specific applications and methods of use are not detailed in the source .

  • 3-(2-methyl-thiazol-4-yl)-benzoic acid methyl ester : This compound is also available for research use . Again, the specific applications and methods of use are not detailed in the source .

  • 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride : This compound is available from Advanced Chemical Intermediates Ltd . The specific applications and methods of use are not detailed in the source .

properties

IUPAC Name

1-(2-methyl-1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4(7)6-3-9-5(2)8-6/h3-4H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVBHPYKGWVUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592651
Record name 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-thiazol-4-YL)-ethylamine

CAS RN

317830-81-2
Record name 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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